3-(3-Chloro-4-fluorophenoxy)pyrrolidine
Description
General Overview of Pyrrolidine-Containing Scaffolds in Chemical Science
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in chemical science, particularly in drug discovery. nih.govfrontiersin.org This saturated ring system is a core structure in numerous natural products, alkaloids, and approved pharmaceutical agents, including drugs for hypertension, infections, and central nervous system disorders. frontiersin.orgmdpi.comwikipedia.org
The significance of the pyrrolidine scaffold stems from several key features:
Three-Dimensionality: Unlike its flat aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. nih.govnih.gov This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, a critical factor for achieving specific and high-affinity interactions with biological targets like proteins. nih.govresearchgate.net
Stereochemical Complexity: The pyrrolidine ring can possess multiple chiral centers, meaning the spatial orientation of its substituents can be precisely controlled. nih.gov This stereogenicity is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities and profiles. nih.govdntb.gov.ua
Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond acceptor and imparts basicity, influencing the molecule's solubility, polarity, and ability to interact with biological targets. researchgate.netstereoelectronics.org
Synthetic Versatility: The pyrrolidine ring can be synthesized through various methods or functionalized from readily available precursors like proline, making it an adaptable building block for creating diverse molecular libraries. nih.govmdpi.com
These attributes make the pyrrolidine scaffold a privileged structure for developing novel compounds with potential applications across a wide range of diseases. frontiersin.orgnih.gov
Significance of Halogenated Phenoxy Moieties in Molecular Design
The incorporation of halogen atoms—such as chlorine and fluorine—into a phenoxy (phenyl-ether) group is a well-established strategy in modern molecular design. nih.govnih.gov While once considered simple steric blockers, halogens are now recognized for their ability to profoundly influence a molecule's properties through various mechanisms. nih.govnih.gov
Key contributions of halogenated phenoxy groups include:
Modulation of Electronic Properties: Halogens, particularly fluorine, are highly electronegative and can alter the electron distribution of the aromatic ring. This can affect the pKa of nearby functional groups and influence how the molecule interacts with its target. acs.orgmdpi.com
Enhanced Binding Affinity: Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with Lewis bases like oxygen or nitrogen atoms in a protein's binding site. nih.govnih.gov This interaction can significantly contribute to the stability of a ligand-target complex, improving potency and selectivity. nih.gov
Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. mdpi.com
The specific combination of chlorine and fluorine on a phenoxy ring, as seen in the 3-chloro-4-fluoro substitution pattern, provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune a molecule's pharmacological properties. nih.govresearchgate.net
Rationale for Comprehensive Academic Investigation of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine
The decision to investigate this compound is based on a convergent design strategy. It combines the proven advantages of the pyrrolidine scaffold with the well-documented benefits of a halogenated phenoxy moiety. The rationale is to create a novel chemical entity whose properties are a synergistic combination of its parts.
The core hypotheses underpinning its investigation are:
The 3D structure of the pyrrolidine ring provides a defined orientation for the phenoxy group, allowing for specific interactions with a target binding pocket.
The ether linkage provides rotational flexibility, while the position of substitution on the pyrrolidine ring (position 3) directs the phenoxy group away from the core scaffold.
The chloro and fluoro substituents on the phenoxy ring are intended to enhance metabolic stability and provide opportunities for specific halogen bonding or other electronic interactions, potentially increasing binding affinity and selectivity. nih.govnih.govnih.gov
By linking these two powerful structural motifs, researchers aim to generate a compound with potentially optimized drug-like properties.
Current Research Landscape and Gaps Pertaining to the Compound’s Structural Class
The broader structural class of aryloxy-heterocycles is well-represented in chemical literature and patented inventions. Research has demonstrated that combining cyclic amines with substituted aromatic ethers can lead to compounds with a wide array of biological activities. However, specific and detailed public academic studies focusing exclusively on this compound are not abundant.
The existing landscape reveals:
Analogous Compounds: There is extensive research on compounds containing similar fragments. For instance, studies on the metabolism of 3-chloro-4-fluoroaniline (B193440) provide insight into how this specific halogenation pattern is processed biologically. researchgate.net Likewise, numerous patents and papers describe the synthesis and activity of molecules that incorporate a pyrrolidine ring or a dichlorophenoxy group, but not necessarily in this exact combination. nih.gov
Focus on Synthesis and Intermediates: Much of the available information pertains to the synthesis of related structures, where compounds like this compound might be mentioned as intermediates or as part of a larger chemical library. jocpr.com
Identified Research Gaps: A significant gap exists in the public domain regarding the comprehensive characterization of this specific molecule. There is a lack of detailed structure-activity relationship (SAR) studies, advanced conformational analysis, and profiling against a wide range of biological targets. While the rationale for its design is sound based on precedent, its actual performance and unique properties remain an area ripe for academic exploration.
Objectives and Scope of Academic Inquiry into this compound
A dedicated academic inquiry into this compound would aim to fill the existing knowledge gaps. The primary objectives of such research would be to:
Develop and Optimize Synthetic Routes: Establish efficient and stereoselective methods for synthesizing the compound, allowing for the creation of enantiomerically pure samples for detailed study.
Conduct Full Physicochemical Characterization: Perform a thorough analysis of the compound's properties, including its solubility, lipophilicity (LogP), pKa, and solid-state characteristics (crystallography).
Perform Conformational and Structural Analysis: Utilize computational modeling and spectroscopic techniques (e.g., NMR) to understand the preferred 3D shape of the molecule and the spatial relationship between the pyrrolidine and phenoxy rings.
Investigate Metabolic Stability: Conduct in vitro experiments using liver microsomes or other systems to assess the compound's metabolic weak points and confirm the stability endowed by the halogenation pattern.
Profile Biological Activity: Screen the compound against a diverse panel of biological targets (e.g., receptors, enzymes, ion channels) to identify potential areas of pharmacological relevance and establish a baseline for future optimization efforts.
The scope of this inquiry is to build a fundamental, publicly accessible knowledge base for this compound, thereby enabling the wider scientific community to evaluate its potential as a lead structure for future research programs.
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 946726-78-9 | cookechem.com |
| Molecular Formula | C₁₀H₁₁ClFNO | cookechem.com |
| Molecular Weight | 215.65 g/mol | cookechem.com |
| MDL Number | MFCD08687330 | cookechem.com |
Table 2: Summary of Structural Component Significance
| Structural Motif | Key Features in Molecular Design |
| Pyrrolidine Ring | Provides 3D scaffold, introduces stereocenters, contains H-bond acceptor (N atom), allows for tunable physicochemical properties. nih.govnih.govresearchgate.net |
| Phenoxy-Ether Linkage | Connects aromatic and aliphatic moieties, provides rotational flexibility, influences spatial positioning of substituents. stereoelectronics.org |
| 3-Chloro, 4-Fluoro Substitution | Enhances metabolic stability, modulates electronic properties of the phenyl ring, offers potential for halogen bonding, increases lipophilicity. nih.govnih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMLTALLIXILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279470 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-78-9 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 3 Chloro 4 Fluorophenoxy Pyrrolidine
Retrosynthetic Disconnection Analysis of the Pyrrolidine (B122466) and Phenoxy Subunits
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, the primary disconnections involve the ether linkage and the pyrrolidine ring itself.
Disconnection of the Ether Linkage: The most logical retrosynthetic disconnection is at the C-O bond of the ether, leading to two key precursors: a substituted pyrrolidinol and an activated aryl halide. This approach suggests a nucleophilic substitution reaction, specifically a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr), as a forward synthetic step.
Disconnection of the Pyrrolidine Ring: Further disconnection of the pyrrolidine subunit can be envisioned through various strategies. One common approach involves breaking the C-N bonds, leading to acyclic precursors that can be cyclized. For instance, a 1,4-dihaloalkane and a primary amine can be considered as starting materials for the construction of the pyrrolidine ring.
Established Synthetic Routes and Mechanistic Considerations
Several synthetic routes have been established for the synthesis of related 3-aryloxypyrrolidine structures, which can be adapted for the target molecule.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkage Formation
The formation of the aryloxy ether linkage is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) is a prominent method for this transformation. wikipedia.orgchemistrysteps.com
In this approach, a pyrrolidine derivative with a hydroxyl group at the 3-position (3-hydroxypyrrolidine) acts as the nucleophile. This nucleophile attacks an electron-deficient aromatic ring, displacing a suitable leaving group, typically a halide. The aromatic ring of 3-chloro-4-fluorophenol is activated towards nucleophilic attack by the electron-withdrawing effects of the chlorine and fluorine atoms.
The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired ether product. The rate of this reaction is significantly influenced by the nature of the electron-withdrawing groups on the aromatic ring and the leaving group's ability. masterorganicchemistry.com
A variation of this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form a more potent nucleophile, the alkoxide. wikipedia.orgmasterorganicchemistry.com This alkoxide then reacts with the aryl halide. francis-press.com
Table 1: Key Features of SNAr and Williamson Ether Synthesis for Phenoxy Linkage Formation
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis |
| Nucleophile | Neutral alcohol (e.g., 3-hydroxypyrrolidine) | Alkoxide (formed by deprotonating the alcohol) |
| Aromatic Substrate | Must be activated by electron-withdrawing groups | Can be used with a wider range of aryl halides |
| Reaction Conditions | Often requires elevated temperatures | Can often be performed at lower temperatures |
| Base | May not be required, or a weak base can be used | A strong base is required to form the alkoxide |
Pyrrolidine Ring Construction Methodologies
The pyrrolidine ring is a common structural motif in many biologically active compounds and can be synthesized through various methods. mdpi.comnih.gov
One of the most common methods involves the cyclization of acyclic precursors. mdpi.com For instance, the reaction of a 1,4-dihaloalkane with a primary amine can lead to the formation of the pyrrolidine ring. Another approach is the reductive amination of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
[3+2] cycloaddition reactions, particularly those involving azomethine ylides, are powerful and stereoselective methods for constructing the pyrrolidine skeleton. osaka-u.ac.jpresearchgate.netacs.org These reactions involve the addition of a 1,3-dipole (the azomethine ylide) to a dipolarophile (an alkene or alkyne), leading to a five-membered heterocyclic ring. nih.gov
More recent developments include ring contraction strategies, such as the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net
Advanced Coupling Reactions for Aromatic and Heterocyclic Attachments
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net For instance, the hydroarylation of pyrrolines with aryl halides can directly introduce the aryl group at the 3-position of the pyrrolidine ring. researchgate.net While this directly forms a C-C bond rather than a C-O bond, similar catalytic systems could potentially be adapted for C-O bond formation.
Stereoselective Synthesis and Chiral Induction Strategies for Pyrrolidine Derivatives
Many applications of pyrrolidine derivatives require specific stereoisomers. Therefore, stereoselective synthesis is of paramount importance.
Chiral pool synthesis is a common strategy, utilizing readily available chiral starting materials such as proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a pre-existing chiral center, which can be elaborated to the desired substituted pyrrolidine.
Asymmetric catalysis offers another powerful approach to control stereochemistry. For example, enantioselective [3+2] cycloaddition reactions using chiral catalysts can produce highly enantioenriched pyrrolidine derivatives. acs.org Furthermore, the use of chiral auxiliaries attached to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction.
Optimization of Reaction Conditions and Yield for Academic Scale Production
For practical synthesis, especially on an academic scale, optimizing reaction conditions to maximize yield and purity is crucial.
Key parameters to consider for the SNAr or Williamson ether synthesis step include the choice of base, solvent, and temperature. wikipedia.org Strong, non-nucleophilic bases are often preferred for the deprotonation of 3-hydroxypyrrolidine to minimize side reactions. Aprotic polar solvents like DMF or DMSO are typically used to enhance the rate of SN2-type reactions. wikipedia.org Microwave irradiation has also been shown to accelerate Williamson ether synthesis. researchgate.net
For the construction of the pyrrolidine ring, the choice of cyclization conditions is critical. Factors such as the concentration of reactants, temperature, and the choice of catalyst (if any) can significantly impact the yield and selectivity of the reaction.
Table 2: Common Reagents and Conditions for Pyrrolidine Synthesis
| Synthetic Step | Reagents and Conditions |
| Phenoxy Linkage Formation (Williamson) | 3-Hydroxypyrrolidine, 3,4-dichloronitrobenzene, KOH, Cu catalyst, 110-120 °C nih.gov |
| Phenoxy Linkage Formation (SNAr) | 3-Hydroxypyrrolidine, 1-chloro-4-fluoro-2-nitrobenzene, K2CO3, DMF, 80 °C |
| Pyrrolidine Ring Cyclization | 1,4-Dibromobutane, primary amine, base (e.g., K2CO3), solvent (e.g., acetonitrile) |
| [3+2] Cycloaddition | Azomethine ylide precursor, alkene, catalyst (e.g., Ag(I), Cu(I)), solvent (e.g., toluene) |
Investigation of Alternative and Sustainable Synthetic Pathways
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. rsc.orgrsc.orgvjol.info.vn For the synthesis of this compound and related compounds, several "green" chemistry approaches can be considered.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times compared to conventional heating. The synthesis of pyrrolidine derivatives has been shown to be amenable to microwave conditions, suggesting that the coupling of 3-hydroxypyrrolidine with 3-chloro-4-fluorophenol could be efficiently achieved using this technology.
Another sustainable approach involves the use of eco-friendly solvents and catalysts. For instance, reactions could be performed in water, ionic liquids, or deep eutectic solvents to minimize the use of volatile and hazardous organic solvents. Furthermore, the exploration of solid-supported catalysts or biocatalysts could offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. For example, the use of citric acid as a green additive in the synthesis of pyrrolidinone derivatives has been reported. rsc.org
The principles of atom economy can also be applied by designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve exploring one-pot, multi-component reactions where the pyrrolidine ring and the aryloxy substituent are assembled in a single synthetic operation. vjol.info.vn
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Faster reaction times, higher yields, reduced byproducts. |
| Green Solvents | Replacement of volatile organic compounds with water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact and improved safety. |
| Biocatalysis/Solid-Supported Catalysts | Use of enzymes or catalysts immobilized on a solid support. | High selectivity, mild reaction conditions, catalyst recyclability. |
| Multi-component Reactions | Combining three or more reactants in a single step to form the product. | Increased efficiency, reduced waste, and simplified procedures. vjol.info.vn |
Synthesis of Isotopic Analogs for Mechanistic Studies
The synthesis of isotopically labeled analogs of this compound is crucial for conducting detailed mechanistic studies of its formation and potential biological interactions. Isotopic labeling, typically involving the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for the tracing of atoms through reaction pathways and the elucidation of reaction mechanisms. acs.org
For instance, deuterium labeling can be used to determine kinetic isotope effects (KIEs), which provide valuable information about the rate-determining step of a reaction. In the synthesis of pyrrolidines, deuterium-labeled substrates have been used to probe the mechanism of C-H amination reactions. nih.govacs.org A KIE greater than one suggests that the C-H bond is broken in the rate-determining step.
To synthesize a deuterated analog of this compound, one could start with a deuterated precursor. For example, a deuterated 3-hydroxypyrrolidine could be prepared and then coupled with 3-chloro-4-fluorophenol. Alternatively, specific positions on the aromatic ring could be deuterated.
A "deconstruction-reconstruction" strategy has also been reported for the isotopic labeling of heterocyclic compounds. acs.org This approach involves the ring-opening of the heterocyclic core, followed by its reconstruction using isotopically labeled fragments. While demonstrated for pyrimidines, a similar conceptual approach could potentially be adapted for the synthesis of labeled pyrrolidines. acs.org
| Isotope | Application in Mechanistic Studies |
| Deuterium (²H) | Kinetic Isotope Effect (KIE) studies to identify rate-determining steps. nih.govacs.org |
| Carbon-13 (¹³C) | NMR spectroscopy to trace the carbon skeleton during a reaction. |
| Nitrogen-15 (¹⁵N) | NMR spectroscopy to follow the fate of the nitrogen atom in the pyrrolidine ring. |
The synthesis of these isotopic analogs, while often more complex than their unlabeled counterparts, provides invaluable insights into the underlying chemical processes.
Derivatization and Structural Modification Strategies
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a prime site for functionalization, offering a straightforward handle to introduce a wide array of substituents that can modulate a compound's physicochemical properties and target interactions. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen make it reactive toward a range of electrophilic reagents. nih.gov
Common strategies for derivatizing the pyrrolidine nitrogen include:
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups can significantly impact a molecule's lipophilicity, steric profile, and ability to form interactions with protein targets. For instance, in the development of murine double minute 2 (MDM2) inhibitors based on a spirooxindole-pyrrolidine core, installing methyl or ethyl groups on the pyrrolidine nitrogen was explored as a strategy to modify the compound's properties. nih.gov
Reductive Amination: This two-step process, involving the reaction of the pyrrolidine with an aldehyde or ketone to form an enamine or iminium ion intermediate, followed by reduction, is a versatile method for introducing diverse N-substituents.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates allows for the synthesis of N-substituted ureas and carbamates, respectively. These functional groups can establish critical hydrogen bonding interactions within a biological target's binding site.
Research on pyrrolidine-based benzimidazole (B57391) carboxamides as PARP-1 and -2 inhibitors involved functionalizing the pyrrolidine nitrogen with various aromatic rings to probe structure-activity relationships (SAR). nih.gov These modifications highlight how substitutions on the nitrogen atom can tune the biological profile of a pyrrolidine-containing scaffold. nih.gov
Table 1: Examples of Pyrrolidine Nitrogen Functionalization Strategies
| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Tertiary Amine | Increased lipophilicity, Steric bulk |
| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent | Amide | Introduce H-bond acceptor/donor, Modulate solubility |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Substituted Tertiary Amine | High diversity of substituents possible |
| Urea Formation | Isocyanate | N,N-disubstituted Urea | Introduce H-bond donors/acceptors |
Substituent Variation on the 3-Chloro-4-fluorophenyl Moiety
The 3-chloro-4-fluorophenyl group is a critical pharmacophoric element in many biologically active molecules. Its specific substitution pattern is often key to potent and selective target engagement. Research has shown that this particular arrangement of halogens can be crucial for activity. For example, in the development of tyrosinase inhibitors, the 3-chloro-4-fluorophenyl moiety was identified as an essential feature for enhancing inhibitory potency compared to analogues with only a 4-fluorophenyl group. nih.gov Molecular modeling studies suggested that the chlorine atom at the C-3 position helps to stabilize the ligand within the enzyme's catalytic cavity through van der Waals interactions. nih.gov
Strategies for modifying this moiety include:
Positional Isomerism: Moving the chlorine and fluorine atoms to other positions on the phenyl ring can have a profound effect on biological activity. For example, extensive SAR studies on spirooxindole-based MDM2 inhibitors explored derivatives containing a 3-chloro-2-fluorophenyl group, demonstrating that even a subtle shift in the fluorine position can alter binding affinity and cellular activity. nih.govnih.gov
Halogen Replacement: Substituting the chlorine or fluorine with other halogens (e.g., bromine) or with non-halogen groups (e.g., methyl, cyano, trifluoromethyl) can probe the relative importance of steric bulk, lipophilicity, and electronic effects at these positions.
Addition of Further Substituents: Introducing a third substituent onto the ring can further refine the electronic and steric properties of the molecule. In a series of semicarbazone derivatives containing the 3-chloro-4-fluorophenyl group, additional substituents like hydroxyl (-OH) and nitro (-NO2) on a separate phenyl ring were shown to significantly influence antimicrobial activity. researchgate.net
The synthesis of radiolabeled compounds for PET imaging, such as 3-Chloro-4-[18F]fluorophenyl-containing molecules, involves the nucleophilic substitution of a precursor, often a nitro-substituted analogue, to introduce the fluorine-18 (B77423) isotope. nih.gov This highlights a synthetic pathway that can also be adapted to introduce other nucleophiles, thereby creating a range of derivatives with different substituents at the C-4 position.
Table 2: Impact of Phenyl Ring Substitution on Biological Activity
| Original Moiety | Modified Moiety Example | Context/Target | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | 3-Chloro-4-fluorophenyl | Tyrosinase Inhibition | Improved inhibitory potency. nih.gov | nih.gov |
| 3-Chloro-4-fluorophenyl | 3-Chloro-2-fluorophenyl | MDM2 Inhibition | Effective in producing potent inhibitors. nih.gov | nih.gov |
| Unsubstituted Phenyl | 3-Chloro-4-fluorophenyl | Antimicrobial Semicarbazones | Serves as a core fragment for active compounds. researchgate.net | researchgate.net |
Exploration of Bioisosteric Replacements for Core Scaffolds
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other attributes like metabolic stability or synthetic accessibility. nih.govcambridgemedchemconsulting.com This strategy can be applied to the 3-(3-chloro-4-fluorophenoxy)pyrrolidine scaffold in several ways. researchgate.net
Ether Linkage Bioisosteres: The ether oxygen atom is a key linker. It can be replaced by other groups to alter bond angles, flexibility, and metabolic stability. Common bioisosteres for an ether (-O-) include a thioether (-S-), a methylene (B1212753) group (-CH2-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a difluoromethylene group (-CF2-). cambridgemedchemconsulting.com Each replacement offers a different profile of lipophilicity and hydrogen bonding capability.
Pyrrolidine Ring Bioisosteres: The pyrrolidine ring itself can be replaced by other five- or six-membered rings to explore alternative spatial arrangements of substituents. nih.gov Potential replacements include piperidine (B6355638), tetrahydrofuran, thiazolidine, or oxazolidine. In the development of ANO1 inhibitors, researchers compared the effects of introducing a piperidine ring versus a pyrrolidine ring into a linker, noting differences in inhibitory activity. acs.org
Aromatic Ring Bioisosteres: The 3-chloro-4-fluorophenyl ring can be exchanged for a heteroaromatic ring, such as a pyridine (B92270) or thiophene, to introduce nitrogen or sulfur atoms. cambridgemedchemconsulting.com This can alter the molecule's dipole moment, solubility, and potential for hydrogen bonding, and may also present new metabolic profiles. For example, replacing a benzene (B151609) ring with a pyridine ring is a common tactic in medicinal chemistry to create novel structural analogs. nih.gov
Table 3: Potential Bioisosteric Replacements for the Core Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-), Difluoromethylene (-CF₂-) | Modify linker flexibility, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| Pyrrolidine | Piperidine, Thiazolidine, Oxazolidine | Alter ring size, pKa, and spatial vectors of substituents. nih.govacs.org |
| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Introduce heteroatoms to modulate solubility, H-bonding, and metabolism. cambridgemedchemconsulting.com |
Synthesis of Conformationally Restricted Analogues
Reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity while potentially reducing off-target effects. For a flexible scaffold like 3-aryloxypyrrolidine, several strategies can be employed to create more rigid analogues.
One powerful approach is the creation of bicyclic or polycyclic systems. Research into analogues of GABA and pregabalin (B1679071) has involved the synthesis of conformationally restricted pyrrolidines to enforce specific spatial orientations of key functional groups. researchgate.net A relevant example is the synthesis of a complex molecule incorporating the 3-chloro-4-fluorophenyl group attached to an 8-azabicyclo[3.2.1]octane system, which severely restricts the molecule's freedom of rotation. evitachem.com
Another highly effective strategy is the formation of spirocyclic systems. The [3+2] cycloaddition reaction is a key synthetic method used to generate complex spirooxindole pyrrolidines. rsc.org In the field of MDM2 inhibitors, potent compounds were designed around a spirooxindole core where the pyrrolidine ring is fused at a single carbon atom to an oxindole (B195798) moiety. nih.govnih.gov This creates a rigid three-dimensional structure that precisely orients the critical phenyl and chloro-phenyl groups into the binding pockets of the target protein. nih.gov The synthesis of these complex scaffolds often relies on multicomponent reactions, such as the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, to efficiently construct the core pyrrolidine ring with defined stereochemistry. nih.govrsc.org
Linker Chemistry Modifications and their Synthetic Implications
The ether group in this compound acts as a linker connecting the aromatic and heterocyclic moieties. Modifying this linker in terms of its length, composition, and rigidity is a valid strategy for optimizing molecular properties.
Instead of an ether, the two core fragments can be connected by other functional groups, which has significant synthetic implications. For example, creating an amide linker would involve synthesizing a carboxylic acid derivative of the 3-chloro-4-fluorophenyl ring and an amino-pyrrolidine, followed by a standard amide coupling reaction. nih.govresearchgate.net
A more complex modification involves replacing the single-atom ether linker with a multi-atom chain or incorporating it into a larger ring system. In the development of ANO1 inhibitors from the lead compound tamsulosin, researchers systematically modified a flexible linker connecting an ethoxyphenyl group to a sulfonamide moiety. acs.org They replaced the simple chain with more rigid piperidine and pyrrolidine rings and varied the linker length, observing significant changes in activity. This demonstrates that the linker is not merely a spacer but an active contributor to target binding. acs.org Similarly, a reported compound features a 3-(3-chloro-4-fluorophenyl)propanoyl group, where an alkyl chain and a carbonyl group form the linker to a bicyclic amine. evitachem.com The synthesis of such an analogue requires a completely different approach, such as the acylation of the amine with a 3-(3-chloro-4-fluorophenyl)propanoic acid derivative.
These modifications necessitate distinct synthetic routes, moving away from the Williamson ether synthesis that might be used for the parent compound to more complex, multi-step sequences involving amide couplings, alkylations, or other carbon-carbon and carbon-heteroatom bond-forming reactions.
Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine atoms.
¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic protons on the 3-chloro-4-fluorophenoxy group exhibit characteristic shifts in the downfield region, while the protons of the pyrrolidine (B122466) ring appear in the upfield region. The specific splitting patterns help to assign the protons to their respective positions.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon atoms of the pyrrolidine ring resonate at higher field strengths. The symmetry of the pyrrolidine ring, or lack thereof, can be inferred from the number of distinct carbon signals.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the phenyl ring. Coupling between the fluorine and adjacent protons (³JHF) can also be observed in high-resolution ¹H NMR spectra, further confirming the substitution pattern.
Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts based on analogous structures and general NMR principles, as specific experimental data for this exact compound is not publicly available.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.3 | ||
| Pyrrolidine-CH₂ | 3.0 - 3.8 | 45 - 55 | |
| Pyrrolidine-CH | 4.8 - 5.2 | 70 - 80 | |
| Aromatic-C | 115 - 160 | ||
| Aromatic-CF | -110 to -130 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₀H₁₁ClFNO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as an additional confirmation of the presence of a chlorine atom in the molecule. The measured mass is then compared to the theoretical mass, and a difference of less than 5 ppm is generally considered confirmation of the proposed molecular formula.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) |
|---|---|---|
| [M]⁺ | 215.0537 | To be determined experimentally |
| [M+H]⁺ | 216.0615 | To be determined experimentally |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Characteristic absorption bands can be assigned to specific functional groups. For this compound, key expected vibrations include:
N-H stretch: A medium to weak band around 3300-3500 cm⁻¹ for the secondary amine in the pyrrolidine ring.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are found below 3000 cm⁻¹.
C-O-C stretch: A strong band in the region of 1250-1000 cm⁻¹ corresponding to the aryl ether linkage.
C-F stretch: A strong absorption typically found in the 1250-1000 cm⁻¹ region.
C-Cl stretch: A band in the fingerprint region, usually between 800-600 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch | 1000 - 1250 |
| C-F Stretch | 1000 - 1250 |
| C-Cl Stretch | 600 - 800 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the substituted benzene (B151609) ring. The chromophore, the 3-chloro-4-fluorophenoxy group, is expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π → π* electronic transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. While not as structurally informative as NMR or mass spectrometry, UV-Vis spectroscopy is a useful tool for quantitative analysis and for monitoring reactions involving this chromophore.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Solvent |
|---|---|---|
| **π → π*** | 270 - 290 | Methanol or Ethanol |
| **π → π*** | 220 - 240 | Methanol or Ethanol |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide definitive information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact puckering of the pyrrolidine ring and the torsion angles describing the orientation of the phenoxy group relative to the pyrrolidine ring.
Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if the compound is chiral.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
This level of detail is invaluable for understanding structure-activity relationships and for computational modeling studies.
Chromatographic Techniques for Purity Profiling and Separation (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. researchgate.net A suitable reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), can effectively separate the target compound from impurities. A UV detector set to one of the absorption maxima of the compound allows for sensitive detection and quantification. The purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound is sufficiently volatile and thermally stable. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. This technique is highly effective for identifying and quantifying volatile impurities.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For a compound like 3-(3-chloro-4-fluorophenoxy)pyrrolidine, these calculations can determine optimized molecular geometry, atomic charges, and the distribution of electron density.
Detailed analysis of the electronic structure can reveal key reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. In related chloro-hydroxyquinoline compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate geometries and electronic properties. acs.orgnih.gov
Table 1: Illustrative Quantum Chemical Properties for a Substituted Pyrrolidine (B122466) Analog (Note: This data is hypothetical and for illustrative purposes, as specific data for this compound is not available.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.
This is achieved by mapping the potential energy surface (PES) of the molecule, which involves calculating the energy of the molecule as a function of its torsional angles. Studies on substituted prolines, which contain a pyrrolidine ring, have shown that substituents can strongly influence the preferred puckering mode (exo or endo). nih.govacs.org For instance, the electronegativity and steric bulk of substituents at the 4-position of the pyrrolidine ring have been shown to dictate the conformational preference. nih.govacs.org In the case of this compound, the bulky substituted phenoxy group at the 3-position would be a major determinant of the ring's conformation.
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the atomic motions of the molecule in a virtual environment (e.g., in a solvent like water), MD can explore the full range of accessible conformations and the transitions between them.
For a molecule like this compound, MD simulations can reveal the flexibility of the pyrrolidine ring and the rotational freedom around the ether linkage connecting the phenoxy and pyrrolidine moieties. Such simulations have been extensively used to study the dynamics of pyrrolidinium-based ionic liquids and other pyrrolidine-containing molecules, providing insights into their structural stability and interactions. nih.govdeakin.edu.aumdpi.com The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. researchgate.netnih.gov
Ligand-Protein Docking Simulations for Putative Target Interaction Prediction
To understand how this compound might exert a biological effect, ligand-protein docking simulations are employed. This computational technique predicts the preferred binding orientation of a small molecule (the ligand) within the active site of a target protein. The quality of the binding is typically evaluated using a scoring function, which estimates the binding affinity.
Given the structural motifs present in this compound, potential biological targets could include receptors, enzymes, or transporters. Docking studies on related pyrrolidine derivatives have been performed to identify potential inhibitors of various enzymes, such as neuraminidase. nih.gov In such studies, the interactions between the ligand and the amino acid residues of the protein's binding pocket, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of molecular recognition. nih.govnih.govacs.org
Table 2: Illustrative Docking Results of a Phenoxy-Pyrrolidine Analog against a Hypothetical Kinase Target (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Lys76, Leu132, Asp184 |
| Predicted Ki (nM) | 150 | |
| Predicted Interactions: Hydrogen bond between pyrrolidine NH and Asp184; Pi-stacking between the chlorofluorophenyl ring and a phenylalanine residue. |
Pharmacophore Generation and Virtual Screening Approaches
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to bind to a specific biological target. By analyzing the structure of known active compounds, a pharmacophore model can be generated.
This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. mdpi.com For a novel compound like this compound, a pharmacophore model could be developed based on its structural features to identify potential biological targets or to discover other structurally diverse molecules with similar predicted activity. Pharmacophore models have been successfully used to identify novel ligands for various targets, including transporters and enzymes, based on scaffolds like pyrrolidine. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives.
For a series of analogs of this compound, a QSAR study could be conducted to guide the design of more potent compounds. For example, by systematically modifying the substituents on the phenyl ring or the pyrrolidine ring, a QSAR model could reveal whether properties like hydrophobicity, electronic effects, or steric bulk are critical for activity. QSAR studies have been applied to phenoxy derivatives and pyrrolidine-based compounds to understand the structural requirements for their biological activities. nih.govnih.govnih.gov
Investigation of Molecular Interactions and Biological Targets
In Vitro Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)
The initial characterization of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine typically involves screening it against a broad panel of receptors to identify potential binding partners and assess its selectivity. This profiling is crucial for understanding the compound's pharmacological spectrum and predicting its potential on- and off-target effects. The targets in these panels usually include a wide array of G-protein coupled receptors (GPCRs), ligand-gated and voltage-gated ion channels, and neurotransmitter transporters, which are major classes of drug targets. nih.govnih.gov
The binding affinity is determined by measuring the concentration of the compound required to occupy 50% of the receptors (IC₅₀ or Kᵢ value) in a competitive binding assay with a known radiolabeled ligand. A lower value indicates a higher binding affinity. While specific binding data for this compound is not extensively published, compounds with a similar phenoxy-pyrrolidine scaffold are frequently evaluated for their activity at monoamine transporters (such as those for dopamine, norepinephrine (B1679862), and serotonin) due to their structural similarities to known reuptake inhibitors.
Table 1: Illustrative In Vitro Receptor Binding Profile This table is an example of how binding affinity data for this compound would be presented. The values are hypothetical.
| Target Class | Specific Target | Kᵢ (nM) |
| GPCRs | Dopamine D₂ | >1000 |
| Serotonin (B10506) 5-HT₂ₐ | >1000 | |
| Adrenergic α₁ | >1000 | |
| Transporters | Dopamine Transporter (DAT) | 50 |
| Norepinephrine Transporter (NET) | 15 | |
| Serotonin Transporter (SERT) | 250 | |
| Ion Channels | NMDA Receptor | >1000 |
| Sodium Channel (Nav1.5) | >1000 |
Enzyme Inhibition or Activation Assays in Isolated Systems (e.g., Monoamine Oxidases, Kinases)
Following receptor binding profiling, the compound's effect on various enzymes is assessed. Given the structural features of this compound, a key area of investigation is its potential to inhibit monoamine oxidases (MAO-A and MAO-B). mdpi.comresearchgate.net These enzymes are responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. mdpi.comresearchgate.net
Studies on structurally related chiral fluorinated pyrrolidine (B122466) derivatives have revealed potent and selective inhibition of MAO-B. nih.gov For instance, certain derivatives exhibit inhibitory concentrations (IC₅₀) in the low nanomolar range, suggesting that the pyrrolidine scaffold is a promising backbone for MAO inhibitors. nih.gov The inhibition is measured using purified enzymes and a substrate that produces a detectable signal upon turnover. The selectivity is determined by comparing the IC₅₀ values for MAO-A and MAO-B.
Additionally, kinase inhibition assays are often performed, as many small molecules can interact with the ATP-binding site of protein kinases. nih.govnih.gov A library of pyrrolo[3,4-c]pyrazol inhibitors, which share a pyrrole-based core, has been evaluated for activity against kinases like Glycogen Synthase Kinase 3 (GSK3). nih.gov
Table 2: Monoamine Oxidase B Inhibition for Structurally Related Pyrrolidine Derivatives This table presents published data for compounds structurally analogous to this compound to illustrate potential activity.
| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Source |
| Compound S5 (Pyridazinobenzylpiperidine derivative) | 0.203 | 3.857 | 19.04 | mdpi.comresearchgate.net |
| Compound D5 (Chiral fluorinated pyrrolidine derivative) | 0.019 | >46.36 | >2440 | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 | 43.3 | 12.48 | mdpi.com |
Cellular Assays for Investigating Downstream Signaling Pathway Modulation (e.g., reporter gene assays)
To understand the functional consequences of receptor binding or enzyme inhibition within a cellular context, various assays are employed. If in vitro assays suggest this compound binds to a specific GPCR, downstream signaling can be measured. For example, agonist binding to a Gs-coupled receptor increases intracellular cyclic AMP (cAMP), while Gi-coupled receptor activation decreases it. These changes can be quantified using methods like TR-FRET. mdpi.com
Reporter gene assays are another powerful tool. In these systems, the promoter of a gene that is regulated by a specific signaling pathway is linked to a reporter gene (e.g., luciferase or β-galactosidase). Modulation of the pathway by the test compound results in a measurable change in the reporter protein's expression. For instance, if the compound inhibits GSK3, it could modulate Wnt/β-catenin signaling, which can be monitored with a TCF/LEF-driven reporter gene. nih.gov These assays confirm that the molecular interaction observed in isolated systems translates into a functional cellular response. nih.govnih.gov
Target Identification and Deconvolution Strategies Using Chemical Probes
When a compound shows interesting activity in phenotypic screens but its molecular target is unknown, target identification strategies are necessary. nih.gov For a compound like this compound, a chemical probe could be synthesized to "fish" for its binding partners in a cellular lysate or even in living cells. rjpbr.comresearchgate.net
This process typically involves modifying the parent compound by attaching two key moieties:
A photoreactive group: Such as a diazirine or benzophenone, which upon UV irradiation, forms a covalent bond with any nearby interacting proteins. nih.gov
A reporter tag: Such as biotin (B1667282) or an alkyne group (for click chemistry), which allows for the subsequent enrichment and isolation of the covalently-bound protein-probe complexes. researchgate.net
Once isolated, the captured proteins are identified using mass spectrometry-based proteomics. nih.gov This unbiased approach can uncover novel targets and provide a comprehensive understanding of the compound's mechanism of action, including potential off-target interactions. rjpbr.comnih.gov
High-Throughput Screening (HTS) Methodologies for Biological Activity Detection
High-throughput screening (HTS) is a key methodology for the initial discovery of biologically active compounds from large chemical libraries. mdpi.com A compound such as this compound would likely be included in a diverse library of small molecules to be tested against a multitude of biological assays. These assays are miniaturized and automated to allow for the rapid testing of thousands of compounds. mdpi.com
HTS campaigns can be either target-based (screening for compounds that interact with a specific protein) or phenotypic (screening for compounds that produce a desired cellular or organismal effect). nih.gov For example, a campaign might screen for inhibitors of forskolin-stimulated cAMP accumulation in cells overexpressing a particular GPCR, which would identify antagonists or inverse agonists for that receptor. mdpi.com A "hit" compound identified in an HTS campaign, like the discovery of a potential RXFP3/4 agonist, undergoes further validation and dose-response studies to confirm its activity. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Variation of the Pyrrolidine (B122466) Ring Substituents and their Biological Impact
The pyrrolidine ring is a cornerstone of many biologically active compounds, and its substitution pattern profoundly influences pharmacological activity. In the context of 3-phenoxypyrrolidine (B3389589) derivatives, modifications to the pyrrolidine ring, particularly at the nitrogen atom (N-1 position) and other positions, have been a key area of investigation for modulating potency and selectivity.
Research on analogous 3-(phenoxy-phenyl-methyl)-pyrrolidines as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake inhibitors has shown that the nature of the substituent on the pyrrolidine nitrogen is a critical determinant of activity. nih.gov For instance, the unsubstituted pyrrolidine (NH) is often a starting point in SAR studies. The introduction of small alkyl groups, such as a methyl group, on the nitrogen can lead to significant changes in biological activity. While specific data on N-substitution of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine is not extensively available in the public domain, general principles from related series can be applied. For example, in a series of N-[(3S)-pyrrolidin-3-yl]benzamides, N-methylation was found to be a key modification for achieving dual serotonin and noradrenaline reuptake inhibition. nih.gov
Table 1: Impact of Pyrrolidine N-Substituent on Biological Activity in Analogous Series
| Compound | N-Substituent | Biological Target | Observed Impact on Activity |
| Analog A1 | -H | Monoamine Transporters | Baseline activity |
| Analog A2 | -CH₃ | Monoamine Transporters | Often enhances potency |
| Analog A3 | -CH₂CH₃ | Monoamine Transporters | May increase or decrease potency depending on the target |
| Analog A4 | -CH(CH₃)₂ | Monoamine Transporters | Larger groups may decrease potency due to steric hindrance |
This table is a generalized representation based on SAR principles from related pyrrolidine series and is intended for illustrative purposes.
Effects of Halogenation and Positional Isomerism on the Phenoxy Moiety
The 3-chloro-4-fluoro substitution pattern on the phenoxy ring of the title compound is a deliberate design choice, as halogenation is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The position of these halogens is crucial.
In a series of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the presence of a 3-chlorobenzyloxy group at the C7-position was a feature of some potent analogs. frontiersin.org This highlights the general importance of chloro-substitution in related scaffolds. The specific combination of a 3-chloro and 4-fluoro group in this compound likely provides a balance of electronic and steric properties that are favorable for its intended biological target. Positional isomerism, for instance, moving the chloro or fluoro group to other positions on the phenyl ring, would be expected to significantly alter the activity profile.
Table 2: Influence of Phenoxy Ring Halogenation in Analogous Scaffolds
| Compound | Phenoxy Substitution | Biological Target | General Activity Trend |
| Analog B1 | Unsubstituted | Various | Baseline activity |
| Analog B2 | 4-Fluoro | Various | Often enhances potency and metabolic stability |
| Analog B3 | 3-Chloro | Various | Can enhance potency; electronic effects are significant |
| Analog B4 | 3-Chloro, 4-Fluoro | Various | Combination can lead to potent and selective compounds |
This table is a generalized representation based on established medicinal chemistry principles.
Importance of Stereochemistry in Modulating Molecular Interactions
The pyrrolidine ring in this compound contains a stereocenter at the C-3 position. The specific stereoisomer, whether (R) or (S), is critical in determining the three-dimensional arrangement of the molecule and, consequently, its interaction with chiral biological targets such as receptors and enzymes.
It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. For instance, in a series of N-[(3S)-pyrrolidin-3-yl]benzamides, the (S)-configuration was specified as being crucial for their activity as dual serotonin and noradrenaline reuptake inhibitors. nih.gov Similarly, in a study of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the stereochemistry was a key factor in determining potency and selectivity for the norepinephrine transporter over the serotonin transporter. nih.gov
Therefore, the biological activity of this compound is expected to be highly dependent on its stereochemistry at the C-3 position, with one enantiomer likely being responsible for the majority of the observed biological effect.
Elucidation of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 3-phenoxypyrrolidine derivatives, several key pharmacophoric elements can be identified based on their activity as monoamine reuptake inhibitors and other related targets.
Based on studies of analogous compounds, the key pharmacophoric features for this class of compounds generally include:
A basic amine: The pyrrolidine nitrogen, which is typically protonated at physiological pH, forms a crucial ionic interaction with an acidic residue in the binding site of the target protein.
An aromatic ring: The phenoxy ring provides a site for aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the receptor.
A hydrogen bond acceptor/donor: The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor.
Specific stereochemistry: As discussed, the defined spatial orientation of the substituents on the chiral center of the pyrrolidine ring is critical.
Pharmacophore models for related compound series, such as N(3)-phenylpyrazinones as CRF1 receptor antagonists, have highlighted the importance of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Similarly, pharmacophore models for other CNS-active agents often emphasize these same elements. mdpi.comresearchgate.net
Strategies for Activity Optimization and Selectivity Enhancement
The optimization of lead compounds like this compound into clinical candidates involves a multi-parameter approach aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Strategies for Activity Optimization:
Fine-tuning of Pyrrolidine Substituents: Systematic exploration of different substituents on the pyrrolidine nitrogen can be employed to maximize potency. This can involve varying the size, lipophilicity, and electronic properties of the substituent.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties can lead to improved activity or metabolic stability. For example, the ether linkage could potentially be replaced with other linkers.
Strategies for Selectivity Enhancement:
Exploiting Subtle Binding Site Differences: Different biological targets, even within the same family (e.g., different monoamine transporters), have minor differences in their binding pockets. By carefully designing the substituents on the pyrrolidine and phenoxy rings, it is possible to achieve selective interactions with the desired target.
Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by creating bicyclic structures, can lock the molecule into a specific conformation that is preferred by one target over another.
Modulating Physicochemical Properties: Adjusting properties like lipophilicity and pKa through substituent changes can influence the compound's access to different tissues and its interaction with various targets, thereby enhancing selectivity. For instance, in the development of Akt inhibitors, optimization of the lead series led to orally bioavailable and selective compounds. nih.gov
Preclinical Metabolic Stability and in Vitro Biotransformation Studies
Assessment of Metabolic Stability in Isolated Enzyme Systems (e.g., Liver Microsomes, S9 Fractions)
No information is available regarding the metabolic stability of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine when incubated with common in vitro systems such as liver microsomes or S9 fractions. Data on key parameters like half-life (t½) and intrinsic clearance (CLint), which are fundamental to predicting a compound's metabolic fate, have not been reported.
Identification and Characterization of Major Metabolites via Analytical Techniques
There are no published studies identifying or characterizing the metabolites of this compound. The application of analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of its biotransformation products has not been documented in the public domain.
Determination of Enzymatic Pathways Responsible for Biotransformation (e.g., Cytochrome P450 isoforms, UGTs)
The specific enzymatic pathways involved in the metabolism of this compound are unknown. Research to determine the roles of major drug-metabolizing enzymes, such as various cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), in its biotransformation has not been made public.
Comparative Metabolic Stability Across Preclinical Species (e.g., rat, mouse, dog liver microsomes)
No data exists comparing the metabolic stability of this compound across different preclinical species. Such comparative studies are crucial for understanding interspecies differences in metabolism and for extrapolating preclinical findings to humans, but they have not been published for this compound.
Potential Applications As Research Probes and Tool Compounds
Development of Fluorescently Tagged or Radiolabeled Probes for Target Engagement Studies
While specific fluorescently tagged or radiolabeled probes of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine have not been detailed in available literature, the core structure is amenable to such modifications. The secondary amine within the pyrrolidine (B122466) ring provides a convenient attachment point for fluorophores or radiolabels without significantly altering the core pharmacophore responsible for target binding.
The process of creating such probes would involve reacting this compound with a suitable labeling agent. For fluorescence, this could be a fluorophore-containing isothiocyanate, succinimidyl ester, or sulfonyl chloride. For radiolabeling, isotopes such as tritium (³H), carbon-14 (¹⁴C), or fluorine-18 (B77423) (¹⁸F) could be incorporated. The resulting probes could then be used in a variety of assays to study target engagement, quantify target expression levels in cells and tissues, and visualize the subcellular localization of the target protein. This approach is invaluable for understanding the mechanism of action of drugs and for the development of new therapeutic agents.
Utility in Chemical Biology for Elucidating Complex Biological Pathways
Pyrrolidine-based compounds are instrumental in chemical biology for dissecting complex biological pathways. frontiersin.org The specific substitution pattern of this compound, featuring a halogenated phenoxy group, suggests its potential to interact with specific protein targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. By using this compound as a chemical probe, researchers can perturb these pathways and observe the downstream effects, thereby elucidating the functions of individual proteins and the intricate networks in which they operate.
For instance, if this compound is found to inhibit a particular enzyme, it could be used to study the physiological role of that enzyme in a cellular or organismal context. This can lead to the identification of new drug targets and a deeper understanding of disease mechanisms.
Inclusion in Academic Compound Libraries for Phenotypic Screening
Academic and industrial compound libraries are essential for the discovery of new bioactive molecules through phenotypic screening. acs.org Phenotypic screens assess the effects of compounds on cell morphology, proliferation, or other observable characteristics, without a preconceived notion of the molecular target. The inclusion of diverse and structurally unique compounds is critical for the success of these screens.
The this compound scaffold represents a valuable addition to such libraries. Its distinct substitution pattern and three-dimensional character differentiate it from flatter, more aromatic compounds that often dominate screening collections. The presence of the pyrrolidine ring increases the fraction of sp³-hybridized carbons, a feature often associated with successful drug candidates. nih.gov A library of pyrrolidine bis-piperazines, for example, was successfully screened directly in mice to identify novel antinociceptive compounds. acs.org
Contribution to the Understanding of Pyrrolidine Ring System Bioactivity
The pyrrolidine ring is a cornerstone of many biologically active molecules, including natural alkaloids and synthetic drugs. wikipedia.org The study of substituted pyrrolidines like this compound contributes significantly to our understanding of the structure-activity relationships (SAR) within this chemical class. The non-planar nature of the pyrrolidine ring allows for "pseudorotation," enabling it to adopt various conformations, which in turn influences its binding to biological targets. nih.gov
By systematically modifying the substituents on the pyrrolidine ring and the phenoxy group, and evaluating the biological activity of the resulting analogs, researchers can build detailed SAR models. These models provide insights into the key molecular interactions responsible for the observed biological effects and guide the design of more potent and selective compounds. The pyrrolidine skeleton's ability to present substituents in well-defined spatial orientations is a key factor in its versatility and success in drug discovery. frontiersin.orgnih.gov
Role in Advancing Medicinal Chemistry Methodologies and Rational Drug Design
The synthesis and study of compounds like this compound drive the development of new methodologies in medicinal chemistry. The creation of substituted pyrrolidines often requires innovative synthetic strategies to control stereochemistry and achieve the desired substitution patterns. mdpi.com For example, palladium-catalyzed hydroarylation has emerged as a method to create 3-aryl pyrrolidines. chemrxiv.orgnih.gov
Furthermore, the pyrrolidine scaffold is a valuable tool in rational drug design. nih.gov Its well-defined conformational preferences and the ability to introduce diverse substituents make it an ideal starting point for designing ligands that fit into specific protein binding pockets. Structure-based drug design, aided by techniques like X-ray crystallography and computational modeling, can be used to optimize the interactions between a pyrrolidine-based ligand and its target, leading to the development of highly potent and selective drugs. nih.gov The exploration of pyrrolidine derivatives continues to be a fertile ground for the discovery of new therapeutic agents for a wide range of diseases. frontiersin.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of Representative Pyrrolidine Derivatives
| Property | Pyrrolidine | (S)-Proline | Nicotine |
| Molecular Formula | C₄H₉N | C₅H₉NO₂ | C₁₀H₁₄N₂ |
| Molar Mass ( g/mol ) | 71.12 | 115.13 | 162.23 |
| Boiling Point (°C) | 87 | 252.2 (decomposes) | 247 |
| Melting Point (°C) | -63 | 228 (decomposes) | -79 |
| Solubility in Water | Miscible | Very soluble | Miscible |
Note: Specific experimental data for this compound is not publicly available. This table provides data for well-known pyrrolidine-containing compounds for comparative purposes.
Table 2: Spectroscopic Data Interpretation for a Substituted Pyrrolidine
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals for aromatic protons on the chlorofluorophenyl ring, signals for the methine proton at the 3-position of the pyrrolidine ring, and complex multiplets for the methylene (B1212753) protons of the pyrrolidine ring. A broad signal for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, with splitting patterns due to fluorine coupling. Signals for the pyrrolidine ring carbons, including the carbon bearing the phenoxy group. |
| IR Spectroscopy | N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups, C-O-C (ether) stretching, and C-Cl and C-F stretching vibrations. dtic.milresearchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns characteristic of the pyrrolidine ring and the substituted phenoxy group, including isotopic patterns for chlorine. |
Note: This table represents a generalized prediction of the spectroscopic features for this compound based on its structure and data from related compounds.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The synthesis of pyrrolidine (B122466) derivatives is an area of intense research, with new methodologies continuously being developed to improve efficiency, stereoselectivity, and environmental sustainability. Future work on 3-(3-chloro-4-fluorophenoxy)pyrrolidine and its analogs should move beyond traditional methods to embrace unconventional synthetic strategies.
Biocatalysis: The use of enzymes in organic synthesis offers mild reaction conditions and high stereoselectivity. rsc.orgbohrium.com Directed evolution of enzymes like cytochrome P450 has yielded variants capable of constructing chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. escholarship.orgcaltech.edunih.gov For instance, the P411-PYS-5149 variant catalyzes the insertion of alkyl nitrenes into C-H bonds to form pyrrolidine rings with high efficiency. escholarship.orgcaltech.edunih.gov Another biocatalytic approach involves using laccase enzymes, such as Novozym 51003, to synthesize functionalized pyrrolidine-2,3-diones, demonstrating the potential of enzymes to create complex heterocyclic structures. rsc.orgbohrium.com
Flow Chemistry: Continuous flow chemistry presents a safer, more scalable, and efficient alternative to batch reactions. mdpi.com This methodology has been successfully applied to synthesize piperidine (B6355638) and pyrrolidine derivatives via electroreductive cyclization in a microreactor, offering higher yields compared to conventional batch processes. researchgate.net The precise control over reaction parameters like temperature and residence time in flow reactors can significantly reduce reaction times, as seen in the synthesis of pyrazole (B372694) derivatives where a 16-hour batch process was reduced to 30 minutes. mdpi.com This approach could be adapted for the multi-step synthesis of highly substituted pyrrolidines. cam.ac.uk
Novel Catalytic Systems: Research into new catalytic systems continues to provide innovative pathways for pyrrolidine synthesis. A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective method for creating pyrrolidines under mild conditions with excellent regioselectivity. organic-chemistry.org Similarly, rhodium catalysts have been shown to effectively produce various pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org These transition-metal-free and metal-catalyzed approaches offer powerful tools for constructing the pyrrolidine core of molecules like this compound.
| Strategy | Key Advantages | Example Catalyst/System | Potential Application for 3-Aryloxypyrrolidines | Reference |
|---|---|---|---|---|
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Engineered Cytochrome P411; Laccase (Novozym 51003) | Enantioselective synthesis of chiral analogs | rsc.orgescholarship.orgcaltech.edu |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, reduced reaction time | Electrochemical microreactor; Packed-bed catalyst reactors | High-throughput synthesis and library generation | mdpi.comresearchgate.net |
| Novel Metal Catalysis | High efficiency, functional group tolerance, regioselectivity | Copper-based systems; Rhodium complexes | Direct C-H functionalization to introduce the aryloxy group | organic-chemistry.org |
Application of Machine Learning and Artificial Intelligence in Analog Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test cycle. nih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold for the de novo design of analogs with optimized properties.
Generative Models for Analog Design: Deep learning generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can create novel molecular structures. researchgate.net A model like DeepMGM (Deep Learning Molecule Generation Model) can be trained on existing libraries of drug-like molecules to generate new compounds focused on a specific scaffold. nih.govresearchgate.net By fine-tuning such a model with known ligands for a particular target (a process called transfer learning), it can produce a target-specific library. nih.govresearchgate.net This approach could be used to generate a virtual library of 3-aryloxypyrrolidine derivatives tailored to a specific biological target, such as a kinase or GPCR.
| AI/ML Application | Technique/Model | Function | Relevance to Pyrrolidine Scaffold | Reference |
|---|---|---|---|---|
| Analog Generation | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GAN) | De novo design of novel molecular structures with desired properties. | Creation of virtual libraries of 3-aryloxypyrrolidine analogs. | nih.govresearchgate.net |
| Activity Prediction | Random Forest, Multi-Layer Perceptrons, Graph Neural Networks | Predicts bioactivity, target engagement, and ADMET properties. | Prioritizes synthesis of analogs with high predicted efficacy and safety. | arxiv.orgresearchgate.net |
| Scaffold Hopping | Scaffold-based enumeration tools | Identifies new core structures with similar biological activity. | Discovery of novel, patentable scaffolds with similar functionality. | creative-diagnostics.com |
Investigation of Multi-Target Modulating Properties (Polypharmacology)
The "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govacs.org The strategy of designing multi-target-directed ligands (MTDLs), which can modulate several biological targets simultaneously, is gaining significant traction. nih.govacs.org The this compound scaffold is a promising candidate for the development of such polypharmacological agents.
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs, highlighting its favorable structural and pharmacokinetic properties. nih.govnih.gov Research into pyrrole-based derivatives has already demonstrated success in creating dual inhibitors, for example, against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential Alzheimer's disease therapy. nih.gov A systematic approach involving computational design, synthesis, and iterative crystallographic analysis can be used to optimize a scaffold's inhibitory activity against multiple targets while maintaining selectivity over others, such as human enzymes. nih.gov Future research should focus on screening this compound and its analogs against panels of related targets (e.g., a family of kinases or GPCRs) to identify potential multi-target profiles.
Development of Optogenetic or Photopharmacological Tools Based on the Scaffold
Optogenetics and photopharmacology are cutting-edge fields that use light to control biological processes with high spatiotemporal precision. nih.govharvard.edu Optogenetic tools typically involve genetically encoded light-sensitive proteins like channelrhodopsin. nih.govnih.gov Photopharmacology, on the other hand, involves developing small molecules whose activity can be switched on or off with light. The this compound scaffold could potentially be developed into such a photoswitchable tool.
The core principle would be to modify the scaffold by incorporating a photoisomerizable chemical group, such as an azobenzene (B91143) moiety. This modification would create two distinct isomers (e.g., cis and trans) that can be interconverted using specific wavelengths of light. If one isomer is biologically active and the other is inactive, the function of a target protein can be precisely controlled in space and time. Such tools would be invaluable for dissecting complex biological systems, like neural circuits, and could offer new therapeutic strategies. harvard.eduresearchgate.net
Expanding Research to Non-Mammalian Biological Systems or Agricultural Applications
While much of the focus for novel chemical entities is on human therapeutics, significant opportunities exist in non-mammalian and agricultural contexts. The structural motifs present in this compound are found in compounds with applications in crop protection.
Pyrrolidine derivatives have been investigated for use as pesticides, herbicides, and other agrochemicals. google.comgoogle.com For example, certain spiro-fused indoline (B122111) derivatives containing a pyrrolidine ring have shown considerable herbicidal activity against common weeds like Echinochloa crusgalli. acs.org One compound, in particular, demonstrated superior post-emergence herbicidal activity compared to glyphosate (B1671968) in greenhouse experiments. acs.org Furthermore, the halogenated salicylanilide (B1680751) rafoxanide, which shares a substituted phenoxy substructure, is a potent anthelmintic used in cattle and sheep. nih.gov Given these precedents, a logical future direction is to screen this compound and a library of its analogs for herbicidal, fungicidal, insecticidal, or anthelmintic properties.
Novel Analytical Methodologies for Compound Characterization and Quantification in Complex Matrices
As research into this compound and its analogs progresses, robust analytical methods will be required to characterize them and quantify their presence in complex biological matrices like plasma, urine, or tissue homogenates. core.ac.ukmdpi.com
Advanced mass spectrometry techniques are central to this effort. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution and accurate-mass measurement capabilities, is essential for identifying metabolites and characterizing degradation products. researchgate.net For rapid and sensitive quantification, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) offers a powerful alternative to traditional methods. core.ac.uk MALDI-TOF-MS has been successfully used for the quantification of pyrrolidino cathinones in blood samples, achieving a limit of detection of 1 ng/mL with a simple and rapid protocol that does not require chromatography. core.ac.uk Developing and validating similar advanced analytical methods for this compound will be crucial for pharmacokinetic, metabolism, and toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
